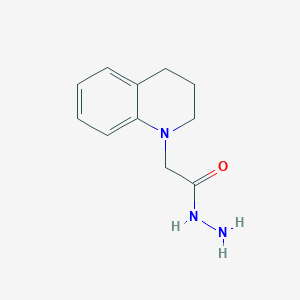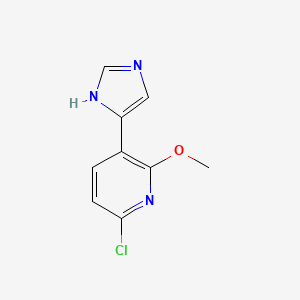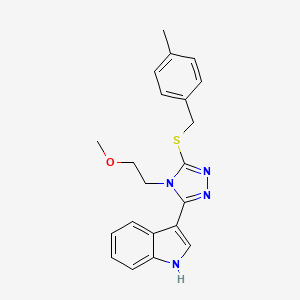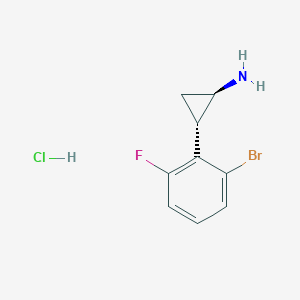![molecular formula C16H10ClF3N2O B3002099 2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone CAS No. 551921-15-4](/img/structure/B3002099.png)
2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone is a derivative of phthalazinone, which is a heterocyclic organic compound. Phthalazinone derivatives are known for their diverse applications and properties, particularly in the synthesis of polymers and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of chloro-substituted phthalazinone derivatives involves nucleophilic substitution reactions. For instance, a new chloro-substituted phthalazinone unit-containing aromatic diacid was synthesized from the nucleophilic substitution of p-chlorobenzonitrile with a bisphenol-like monomer, followed by alkaline hydrolysis of the intermediate dinitrile . This method demonstrates the potential for creating various substituted phthalazinone derivatives, including the target compound, by altering the nucleophilic reagents and conditions.
Molecular Structure Analysis
The molecular structure of chloro-substituted phthalazinone derivatives is confirmed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and MS. Two-dimensional NMR techniques like gCOSY, gHMBC, and gHSQC are particularly useful in assigning the 1H and 13C NMR spectra of these compounds . These techniques would be essential in confirming the structure of this compound.
Chemical Reactions Analysis
Phthalazinone derivatives can react with various C- and O-nucleophiles to yield a range of substituted products. The reactivity of phthalazinone–trichloroacetimidate towards different nucleophiles has been studied, showing that reactions can proceed in good yields under the catalysis of trimethylsilyl trifluoromethanesulfonate (TMSOTf) . This suggests that the target compound may also exhibit reactivity towards nucleophiles, potentially allowing for further functionalization.
Physical and Chemical Properties Analysis
The physical properties of polymers containing chloro-substituted phthalazinone moieties include solubility in various organic solvents and the ability to form transparent and tough films, which is indicative of their potential for practical applications. The chemical properties include high thermal stability, with a 10% mass loss at temperatures exceeding 460 °C in nitrogen . These properties are significant for the evaluation of the target compound's suitability in high-performance material applications.
Applications De Recherche Scientifique
Synthesis and Polymer Applications
Synthesis and Characterization of Polymers : This compound has been used in the synthesis and characterization of various polymers. A study by Peng (2005) focused on synthesizing new soluble phthalazinone moiety-based aromatic poly(aryl amide)s containing chlorine substituents. These polymers exhibited good solubility in organic solvents and could be cast into transparent and tough films, indicating potential applications in processing and manufacturing (Peng, 2005).
Properties of Poly(arylene ether s-triazine)s : Research by Yu et al. (2010) demonstrated the creation of poly(arylene ether s-triazine)s containing alkyl-, aryl- and chloro-substituted phthalazinone moieties. These polymers displayed high thermal stability and mechanical strength, making them attractive for high-performance structural materials (Yu et al., 2010).
Fluorinated Polyamides : Wang et al. (2007) synthesized new fluorinated polyamides using a phthalazinone derivative, showcasing excellent thermal stability and solubility in polar solvents. This indicates their potential in advanced material applications (Wang et al., 2007).
Other Applications
Synthesis of Organic Soluble Polymers : Sun et al. (2007) synthesized poly(aryl ether ketone)s copolymers containing phthalazinone moieties, which improved solubility in common polar organic solvents. These polymers were also semicrystalline in nature, indicating potential applications in various fields (Sun et al., 2007).
Soluble and Thermally Stable Copoly(phenyl-s-triazine)s : Zong et al. (2014) prepared novel copoly(phenyl-s-triazine)s with phthalazinone units, which showed remarkable solubility and thermal properties. These properties make them suitable for high-temperature applications (Zong et al., 2014).
Antimicrobial Properties : A study by Demirayak et al. (2004) synthesized phthalazinone derivatives with potential antihypertensive activities, indicating a possibility for medical applications (Demirayak et al., 2004).
Fluorinated Poly(phthalazinone ether)s : Research by Lu et al. (2004) on fluorinated poly(phthalazinone ether)s containing perfluorophenylene moieties revealed excellent solubility and thermal stability, which could be relevant for various engineering applications (Lu et al., 2004).
Antimicrobial Activity of Derivatives : Önkol et al. (2008) studied the antimicrobial properties of phthalazinone derivatives, showing potential use in combating bacterial and fungal infections (Önkol et al., 2008).
Synthesis of Copoly(arylene ether sulfone phenyl-s-triazine)s : Yu et al. (2009) synthesized polymers containing phthalazinone moieties, demonstrating good solubility and thermal stability, suitable for high-performance structural materials (Yu et al., 2009).
Antifungal Agents : Derita et al. (2013) synthesized polysubstituted phthalazinone derivatives with significant antifungal activity, showing promise in the development of new antifungal agents (Derita et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c1-9-11-4-2-3-5-12(11)15(23)22(21-9)14-7-6-10(8-13(14)17)16(18,19)20/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIXGDDGMKTTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((5-cyclopropylpyridin-3-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B3002019.png)
![N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B3002020.png)
![1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3002021.png)

![Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-](/img/structure/B3002023.png)

![Methyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3002026.png)
![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)


![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)
